
2-(3-Fluorobenzoyl)-6-methylpyridine
Übersicht
Beschreibung
“2-(3-Fluorobenzoyl)-6-methylpyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(3-Fluorobenzoyl)” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom at the 3rd position. This group is attached to the 2nd position of the pyridine ring. The “6-methyl” part indicates a methyl group (-CH3) attached to the 6th position of the pyridine ring .
Molecular Structure Analysis
The molecular structure would likely show a pyridine ring with a benzoyl group attached at the 2nd position and a methyl group at the 6th position. The benzoyl group would have a fluorine atom at the 3rd position .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, under certain conditions, it might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorobenzoyl and methyl groups) would influence its properties .Wissenschaftliche Forschungsanwendungen
Crystallographic Analysis : The study by Gallagher, Donnelly, & Lough (2008) focused on the crystal structure of a related compound, highlighting the importance of non-classical hydrogen bonds and C—H⋯π(arene) interactions in its crystallization.
Organic Acid-Base Salt Formation : Thanigaimani et al. (2015) explored the formation of organic acid-base salts using 2-amino-6-methylpyridine, a compound structurally related to 2-(3-Fluorobenzoyl)-6-methylpyridine, demonstrating its role in the creation of ionic structures with specific supramolecular arrangements (Thanigaimani et al., 2015).
Conformational Analysis : Ribet et al. (2005) conducted a detailed conformational analysis and crystal structure study of a fluorobenzoyl-piperidinyl compound, contributing to understanding the solution and solid-state conformations of such molecules (Ribet et al., 2005).
Catalysis Studies : Research by Egorova & Prins (2006) investigated the influence of 2-methylpyridine on the hydrodesulfurization of dibenzothiophene, providing insights into the role of pyridine derivatives in catalytic processes (Egorova & Prins, 2006).
Emission Tuning in Polymer LEDs : Cho et al. (2010) synthesized ligands related to 2-(3-Fluorobenzoyl)-6-methylpyridine for use in green-emitting Ir(III) complexes, demonstrating their application in tuning the emission spectra of polymer LEDs (Cho et al., 2010).
Nickel(II) Carboxylate Chemistry : Escuer, Vlahopoulou, & Mautner (2011) explored the use of a 6-methylpyridine derivative in synthesizing nickel(II) complexes, revealing its potential in creating compounds with unique magnetic properties (Escuer, Vlahopoulou, & Mautner, 2011).
Synthesis of Bioactive Compounds : Pesti et al. (2000) detailed a synthetic process involving a fluorinated methylpyridine, highlighting its efficiency in creating drug candidates for cognitive enhancement (Pesti et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYDBHXFFDYQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorobenzoyl)-6-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



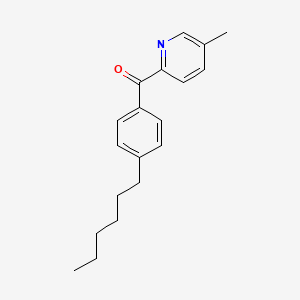
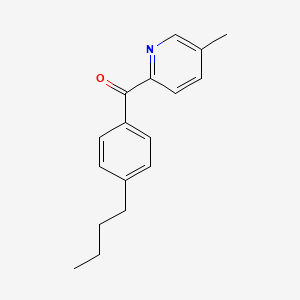
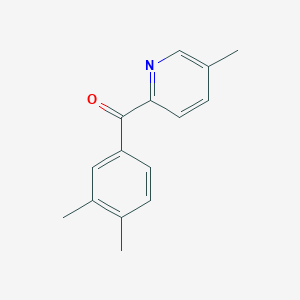
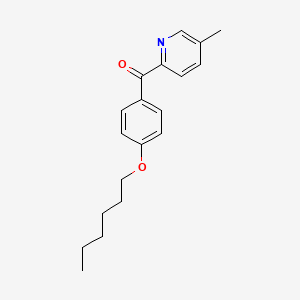
![5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391950.png)
![5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391951.png)
![Potassium trifluoro[(propan-2-yloxy)methyl]boranuide](/img/structure/B1391953.png)
![5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391955.png)

![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B1391958.png)

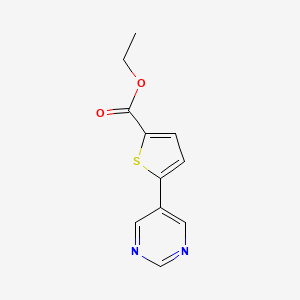
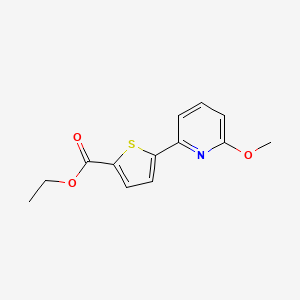
![(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1391966.png)